molecular formula C22H22N4O5S B11374240 1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374240
M. Wt: 454.5 g/mol
InChI Key: DEGLRPNQTONDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, a morpholine sulfonyl group, and a methylphenyl group.

Preparation Methods

The synthesis of 1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H22N4O5S/c1-16-3-2-4-18(15-16)26-10-9-20(27)21(24-26)22(28)23-17-5-7-19(8-6-17)32(29,30)25-11-13-31-14-12-25/h2-10,15H,11-14H2,1H3,(H,23,28)

InChI Key

DEGLRPNQTONDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.